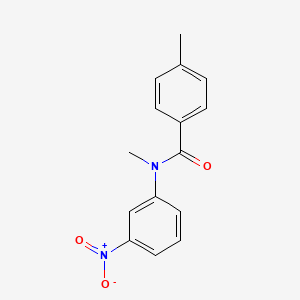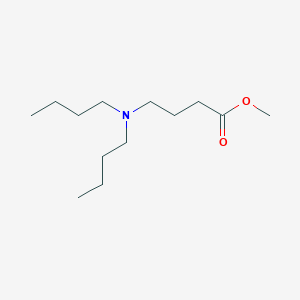
2-(Furan-2-yl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-2,2’,3,3’-tetrahydro-2,2’-bi-1,3-benzoxazole is a heterocyclic compound that features a furan ring fused with a benzoxazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2,2’,3,3’-tetrahydro-2,2’-bi-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with benzoxazole precursors in the presence of catalysts and under controlled temperature and pressure conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-2,2’,3,3’-tetrahydro-2,2’-bi-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the desired reaction .
Major Products
The major products formed from these reactions include various substituted furan and benzoxazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(Furan-2-yl)-2,2’,3,3’-tetrahydro-2,2’-bi-1,3-benzoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-2,2’,3,3’-tetrahydro-2,2’-bi-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and benzoxazole derivatives, such as:
- 2-Furoic acid
- 3-Furoic acid
- 5-Methyl-2-furoic acid
- 2-Furylacetic acid
- 2,5-Furandicarboxylic acid
Uniqueness
What sets 2-(Furan-2-yl)-2,2’,3,3’-tetrahydro-2,2’-bi-1,3-benzoxazole apart is its unique combination of the furan and benzoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
CAS No. |
77052-26-7 |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,3-benzoxazol-2-yl)-2-(furan-2-yl)-3H-1,3-benzoxazole |
InChI |
InChI=1S/C18H14N2O3/c1-3-8-14-12(6-1)19-17(22-14)18(16-10-5-11-21-16)20-13-7-2-4-9-15(13)23-18/h1-11,17,19-20H |
InChI Key |
KLBGPOVLSIUBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(O2)C3(NC4=CC=CC=C4O3)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


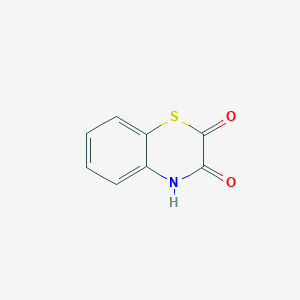

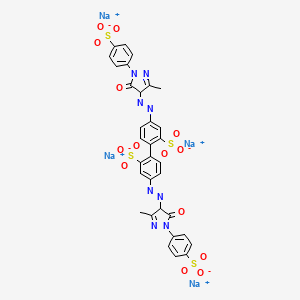
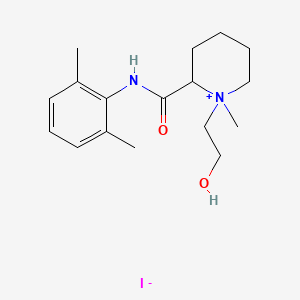

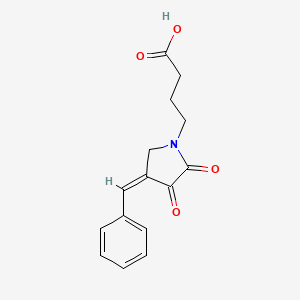
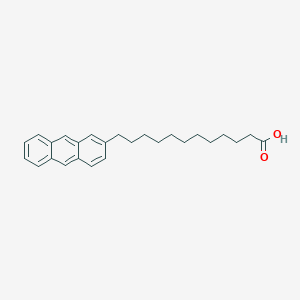
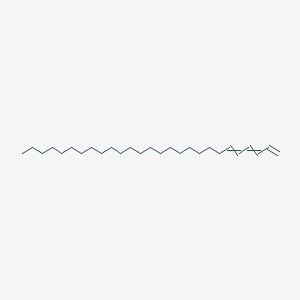
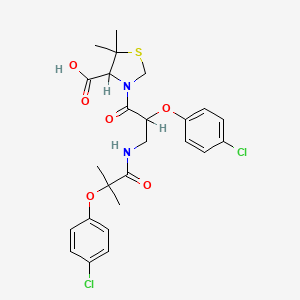
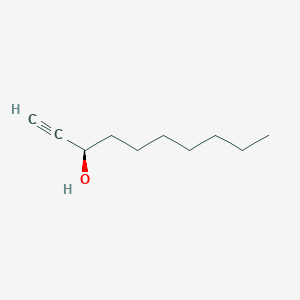
![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
